6-Methyl-7,8-dihydropteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-7,8-dihydropteridine is a pteridine derivative, which is a class of heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. Pteridines are known for their biological significance, particularly in the biosynthesis of folate and biopterin, which are essential cofactors in various enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7,8-dihydropteridine typically involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with triketopentane. This reaction is followed by reduction with sodium amalgam to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same condensation and reduction reactions, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-7,8-dihydropteridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium amalgam is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxidized pteridine derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: Substituted pteridine derivatives with various functional groups.
Scientific Research Applications
6-Methyl-7,8-dihydropteridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: It plays a role in the study of folate biosynthesis and metabolism.
Industry: It is used in the development of novel drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Methyl-7,8-dihydropteridine involves its role as a precursor in the biosynthesis of folate and biopterin. It acts as a substrate for enzymes such as dihydropteroate synthase, which catalyzes the formation of dihydropteroate from para-aminobenzoic acid and dihydropterin-pyrophosphate . This reaction is crucial for the production of folate, which is essential for DNA synthesis and repair.
Comparison with Similar Compounds
Dihydropteroate: Another pteridine derivative involved in folate biosynthesis.
Dihydrofolate: A key intermediate in the folate biosynthesis pathway.
Sepiapterin: A pteridine derivative involved in the biosynthesis of tetrahydrobiopterin.
Uniqueness: 6-Methyl-7,8-dihydropteridine is unique due to its specific role in the biosynthesis of folate and its potential as a target for antimicrobial agents. Its structure allows it to participate in various enzymatic reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
74072-25-6 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-methyl-7,8-dihydropteridine |
InChI |
InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-4H,2H2,1H3,(H,8,9,10) |
InChI Key |
SBYULLCZTOOTRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=CN=C2NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.